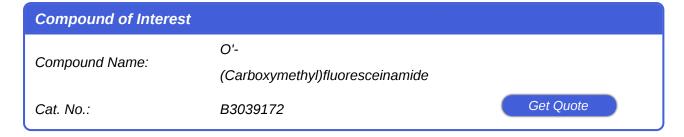


An In-depth Technical Guide to O'-(Carboxymethyl)fluoresceinamide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and professionals in drug development, O'-

(Carboxymethyl)fluoresceinamide stands as a valuable tool in the expansive field of fluorescence applications. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.

Core Properties and Specifications

O'-(Carboxymethyl)fluoresceinamide, a derivative of the widely used fluorescein dye, is a bio-reagent primarily utilized as a fluorescent label or molecular probe. Its chemical structure incorporates a carboxymethyl group, enabling covalent conjugation to primary amines on biomolecules such as peptides, proteins, and amine-modified oligonucleotides.

Chemical and Physical Data

A summary of the key quantitative data for **O'-(Carboxymethyl)fluoresceinamide** is presented in the table below for easy reference and comparison.



| Property | Value | Reference | |
|---------------------|------------------------|---------------------------|--|
| CAS Number | 442151-50-0 | [1][2][3] | |
| Molecular Formula | C24H19NO6 | [1][2][3] | |
| Molecular Weight | 417.41 g/mol [1][2][3] | | |
| Appearance | Solid | | |
| Solubility | Soluble in chloroform | Soluble in chloroform [4] | |
| Storage Temperature | 2-8°C or -20°C | [1][2][4] | |

Spectral Properties

The fluorescence characteristics of **O'-(Carboxymethyl)fluoresceinamide** are fundamental to its application. The excitation and emission maxima are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy, flow cytometry, and spectroscopy.

| Spectral Property | Wavelength (nm) | Solvent | Reference |
|--------------------------|-----------------|----------|-----------|
| Excitation Maximum (λex) | 458 | Methanol | [1][2] |
| Emission Maximum (λem) | 520 | Methanol | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of **O'-** (**Carboxymethyl**)fluoresceinamide to biomolecules, purification of the resulting conjugate, and its subsequent analysis.

Conjugation of O'-(Carboxymethyl)fluoresceinamide to Peptides

This protocol outlines the steps for the covalent labeling of a peptide with **O'-** (Carboxymethyl)fluoresceinamide via amide bond formation. The carboxylic acid group of



the dye is activated to react with a primary amine on the peptide (typically the N-terminus or the side chain of a lysine residue).

Materials:

- O'-(Carboxymethyl)fluoresceinamide
- · Peptide with a primary amine
- N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate Buffer (pH 8.5)
- Purification column (e.g., Sephadex G-25 or HPLC)

Procedure:

- Activation of O'-(Carboxymethyl)fluoresceinamide:
 - Dissolve O'-(Carboxymethyl)fluoresceinamide in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
 - Add a 1.1 molar equivalent of both DCC and NHS to the dye solution.
 - Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHSester of the dye.
- Peptide Preparation:
 - Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
- · Conjugation Reaction:



- Slowly add the activated dye solution to the peptide solution. A molar ratio of 10:1 to 20:1
 (dye:peptide) is recommended as a starting point, but may require optimization.
- Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring.

Purification of the Fluorescein-Labeled Peptide

Purification is critical to remove unconjugated dye and other reagents. High-Performance Liquid Chromatography (HPLC) is the preferred method for achieving high purity.

Equipment and Reagents:

- Reverse-phase HPLC system with a C18 column
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Sample Preparation:
 - Acidify the conjugation reaction mixture with a small amount of TFA.
 - Centrifuge to remove any precipitated by-products.
- HPLC Separation:
 - Inject the supernatant onto the C18 column.
 - Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
 - Monitor the elution profile at both 214 nm (for the peptide bond) and the excitation maximum of the fluorescein dye (~458 nm).



- Fraction Collection and Lyophilization:
 - Collect the fractions corresponding to the dual-absorbance peak of the labeled peptide.
 - Confirm the purity of the collected fractions by analytical HPLC.
 - Pool the pure fractions and lyophilize to obtain the purified, labeled peptide as a powder.

Fluorescence Spectroscopy of the Conjugate

This protocol allows for the characterization of the spectral properties of the purified fluorescein-labeled peptide.

Equipment:

Fluorometer

Procedure:

- Sample Preparation:
 - Dissolve the lyophilized labeled peptide in a suitable buffer (e.g., PBS, pH 7.4).
 - Prepare a series of dilutions to determine the optimal concentration for fluorescence measurement.
- Spectral Scans:
 - Excitation Scan: Set the emission wavelength to 520 nm and scan a range of excitation wavelengths (e.g., 400-500 nm) to determine the excitation maximum.
 - Emission Scan: Set the excitation wavelength to the determined maximum (around 458 nm) and scan a range of emission wavelengths (e.g., 500-600 nm) to determine the emission maximum.

Visualizing the Workflow

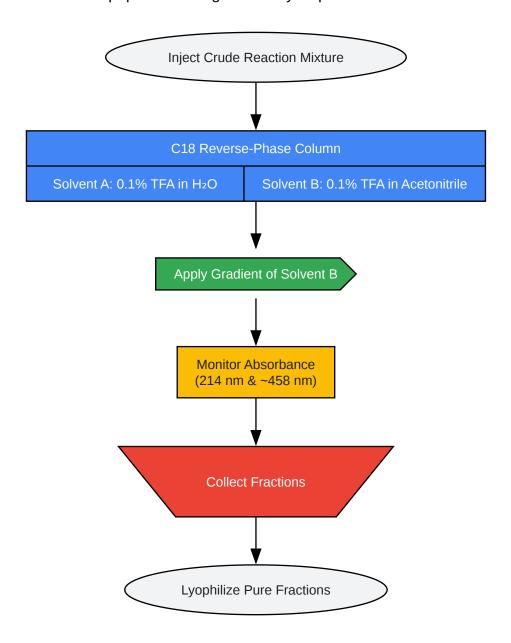
The following diagrams illustrate the key processes described in the experimental protocols.





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Caption: A flowchart of the peptide labeling and analysis process.



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Caption: The workflow for HPLC purification of the labeled peptide.



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